Ethyl Ester vs. Carboxylic Acid: Lipophilicity and Hydrogen Bonding Comparison
Ethyl 6-(3-fluorophenyl)pyridazine-4-carboxylate exhibits significantly higher lipophilicity (XLogP3 = 1.8) compared to its carboxylic acid analog, 6-(3-fluorophenyl)pyridazine-4-carboxylic acid (predicted XLogP3 ≈ 0.8), based on a 1.0 logP unit difference [1]. Additionally, the ethyl ester lacks a hydrogen bond donor (HBD = 0), whereas the carboxylic acid possesses one HBD, which can influence intermolecular interactions and solubility [1].
| Evidence Dimension | Lipophilicity (XLogP3) and Hydrogen Bond Donor Count |
|---|---|
| Target Compound Data | XLogP3 = 1.8; Hydrogen Bond Donor Count = 0 |
| Comparator Or Baseline | 6-(3-Fluorophenyl)pyridazine-4-carboxylic acid: XLogP3 ≈ 0.8 (predicted); Hydrogen Bond Donor Count = 1 |
| Quantified Difference | ΔXLogP3 = +1.0; ΔHBD = -1 |
| Conditions | Computed descriptors from PubChem (release 2021.05.07) and Cactvs (release 2019.06.18) |
Why This Matters
Increased lipophilicity of the ethyl ester enhances passive membrane permeability, making it a more suitable starting point for designing prodrugs or cell-permeable kinase inhibitors.
- [1] PubChem. Ethyl 6-(3-fluorophenyl)pyridazine-4-carboxylate. PubChem CID: 121205215. National Center for Biotechnology Information. 2026. Available from: https://pubchem.ncbi.nlm.nih.gov/compound/121205215 View Source
